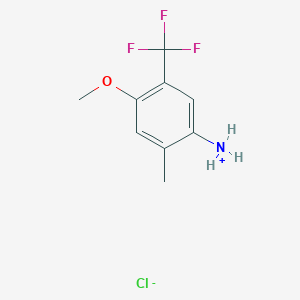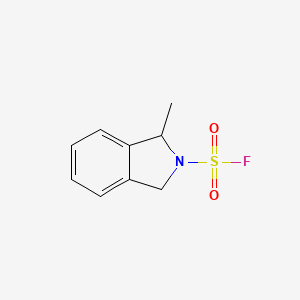
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride is an organic compound with the molecular formula C9H11ClF3NO It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to an anilinium chloride structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, methyl iodide, and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-Methoxy-2,5-bis(trifluoromethyl)phenol
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methoxy-2-methyl-5-(trifluoromethyl)anilinium chloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
2041347-53-7 |
|---|---|
分子式 |
C9H11ClF3NO |
分子量 |
241.64 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5-3-8(14-2)6(4-7(5)13)9(10,11)12;/h3-4H,13H2,1-2H3;1H |
InChI 键 |
SCPQTKKFTMSEGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[NH3+])C(F)(F)F)OC.[Cl-] |
规范 SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)OC.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethylphenyl)-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2751305.png)


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)
![N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)


![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)
